REACTION_SMILES
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[C:1]([NH:2][C:5]([C:6](=[O:7])[OH:8])=[CH:9][c:10]1[c:11]([CH3:16])[cH:12][cH:13][cH:14][cH:15]1)(=[O:3])[CH3:4].[ClH:18].[OH2:17]>>[C:5]([C:6](=[O:7])[OH:8])([CH2:9][c:10]1[c:11]([CH3:16])[cH:12][cH:13][cH:14][cH:15]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NC(=Cc1ccccc1C)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccccc1CC(=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |